N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide, also known as DOP or MK-2461, is a small molecule inhibitor that targets the E3 ubiquitin ligase, inhibitor of apoptosis proteins (IAPs). DOP has been studied extensively for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide targets IAPs, which are proteins that play a role in inhibiting apoptosis. By inhibiting IAPs, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide promotes apoptosis in cancer cells, leading to their death. Additionally, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to activate the NF-κB pathway, which plays a role in inflammation.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. Additionally, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. In preclinical studies, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to have low toxicity and good pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide is its specificity for IAPs, which makes it a promising therapeutic agent for cancer treatment. However, one limitation of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide is its relatively low potency compared to other IAP inhibitors.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide. One area of interest is the development of more potent analogs of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide that could be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide and its potential applications in the treatment of inflammatory diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide in humans.
In conclusion, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide, also known as N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide or MK-2461, is a small molecule inhibitor that targets the E3 ubiquitin ligase, inhibitor of apoptosis proteins (IAPs). N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment and has shown promising results in preclinical studies. Additionally, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases. Further studies are needed to fully understand the potential of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide involves a multi-step process that starts with the reaction of 4-methylsulfonylbenzoic acid with thionyl chloride to form 4-methylsulfonylbenzoyl chloride. This intermediate is then reacted with N-(2,6-dioxopiperidin-3-yl) amine to yield the final product, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. Additionally, N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-21(19,20)9-4-2-8(3-5-9)12(17)14-10-6-7-11(16)15-13(10)18/h2-5,10H,6-7H2,1H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFANUIAGCUREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.